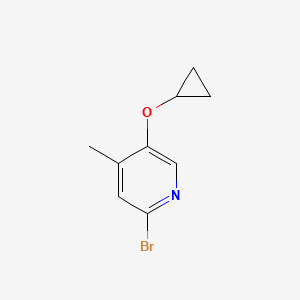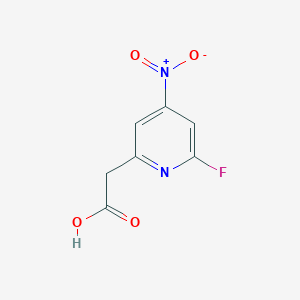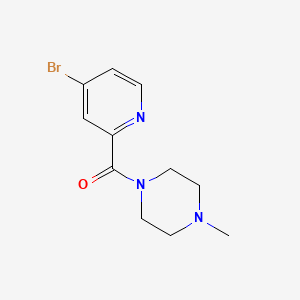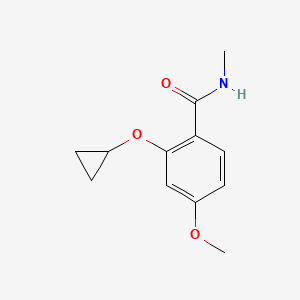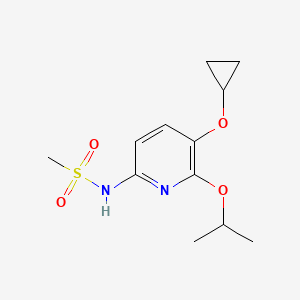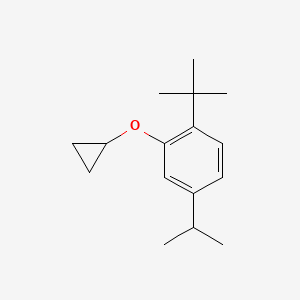
1-Tert-butyl-2-cyclopropoxy-4-isopropylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tert-butyl-2-cyclopropoxy-4-isopropylbenzene is an organic compound with the molecular formula C16H24O and a molar mass of 232.36 g/mol . This compound is characterized by a benzene ring substituted with tert-butyl, cyclopropoxy, and isopropyl groups, making it a unique and interesting molecule for various scientific applications.
Vorbereitungsmethoden
The synthesis of 1-Tert-butyl-2-cyclopropoxy-4-isopropylbenzene can be achieved through several synthetic routes. One common method involves the alkylation of a benzene derivative with tert-butyl chloride in the presence of anhydrous aluminum chloride as a catalyst . Another approach includes the reaction of benzene with isobutene under acidic conditions . Industrial production methods often utilize these reactions due to their efficiency and scalability.
Analyse Chemischer Reaktionen
1-Tert-butyl-2-cyclopropoxy-4-isopropylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of corresponding alkanes.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with halogens, nitro groups, or alkyl groups using reagents like bromine, nitric acid, or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Tert-butyl-2-cyclopropoxy-4-isopropylbenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological pathways and interactions due to its unique structure.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-Tert-butyl-2-cyclopropoxy-4-isopropylbenzene involves its interaction with specific molecular targets and pathways. The tert-butyl and isopropyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The cyclopropoxy group adds to the compound’s steric and electronic properties, affecting its overall behavior in chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
1-Tert-butyl-2-cyclopropoxy-4-isopropylbenzene can be compared with similar compounds such as:
1-Tert-butyl-4-cyclopropoxy-2-isopropylbenzene: This compound has a similar structure but with different substitution positions, leading to variations in reactivity and applications.
2-Tert-butyl-1-cyclopropoxy-4-isopropylbenzene: Another isomer with distinct properties and uses in research and industry.
Eigenschaften
Molekularformel |
C16H24O |
|---|---|
Molekulargewicht |
232.36 g/mol |
IUPAC-Name |
1-tert-butyl-2-cyclopropyloxy-4-propan-2-ylbenzene |
InChI |
InChI=1S/C16H24O/c1-11(2)12-6-9-14(16(3,4)5)15(10-12)17-13-7-8-13/h6,9-11,13H,7-8H2,1-5H3 |
InChI-Schlüssel |
SNFRMHHAORJXRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C=C1)C(C)(C)C)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


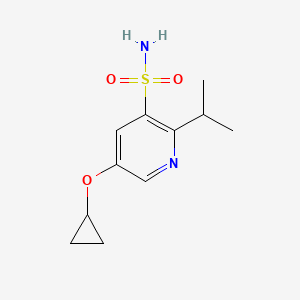
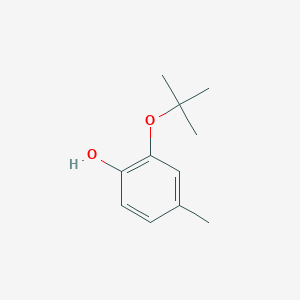

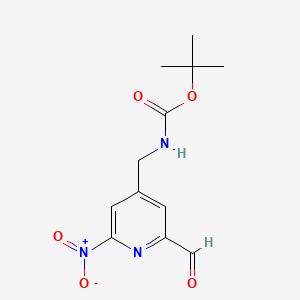

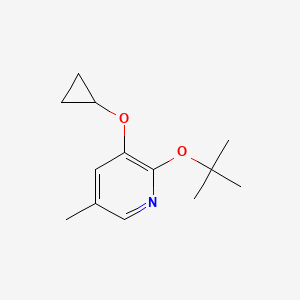
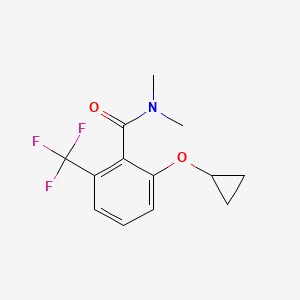
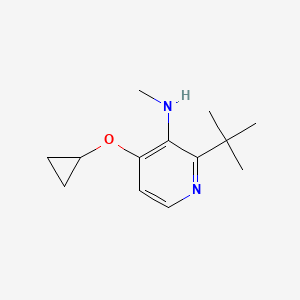
![3-Amino-6-[3-[(tert-butoxycarbonyl)amino]propyl]pyridine-2-carboxylic acid](/img/structure/B14837747.png)
